molecular formula C8H17NO B12949943 3-Methylazocan-4-ol

3-Methylazocan-4-ol

Cat. No.: B12949943
M. Wt: 143.23 g/mol
InChI Key: RFHHYRIGZQUIAY-UHFFFAOYSA-N
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Description

3-Methylazocan-4-ol is an organic compound with a unique structure that includes a methyl group attached to an azocane ring, which is an eight-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylazocan-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable amine and an aldehyde, the formation of the azocane ring can be facilitated through cyclization reactions. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Methylazocan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The methyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-Methylazocan-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals or as an active ingredient in treatments.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methylazocan-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Terpinen-4-ol: A monoterpene alcohol with similar structural features but different biological activities.

    α-Terpineol: Another monoterpene alcohol with a range of biological properties, including antioxidant and anticancer activities.

Uniqueness

3-Methylazocan-4-ol is unique due to its azocane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-methylazocan-4-ol

InChI

InChI=1S/C8H17NO/c1-7-6-9-5-3-2-4-8(7)10/h7-10H,2-6H2,1H3

InChI Key

RFHHYRIGZQUIAY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCCCC1O

Origin of Product

United States

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